molecular formula C13H13NO4 B13697540 Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13697540
M. Wt: 247.25 g/mol
InChI Key: YDKMVFTYRXEMRJ-UHFFFAOYSA-N
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Description

Methyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a dimethylamino substituent at the 7-position and a methyl ester at the 3-position of the chromene core. Coumarins are widely studied for their optical properties, biological activities, and applications in materials science. This compound serves as a key intermediate in synthesizing reversible selective inhibitors of butyrylcholinesterase (BChE), as demonstrated in its use for preparing carboxamide derivatives .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 7-(dimethylamino)-2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-14(2)9-5-4-8-6-10(12(15)17-3)13(16)18-11(8)7-9/h4-7H,1-3H3

InChI Key

YDKMVFTYRXEMRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid

One of the primary methods to prepare the methyl ester derivative is by esterifying the corresponding 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid. This reaction is typically carried out by reacting the acid with methanol under acidic or catalytic conditions or by employing alkyl halides in the presence of bases.

  • Example: Reaction of 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid with methyl iodide or methyl bromide in the presence of potassium carbonate or triethylamine as base in solvents such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.

Introduction of the Dimethylamino Group

The dimethylamino group at the 7-position can be introduced by nucleophilic substitution or amination reactions on a suitable precursor such as 7-halo-2-oxo-2H-chromene-3-carboxylate derivatives.

  • For example, displacement of a 7-chloro substituent with dimethylamine under reflux in ethanol or DMF can yield the 7-(dimethylamino) derivative.

Use of Coupling Agents for Ester Formation

Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP) have been used to facilitate ester bond formation between 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid and methanol or other alcohols.

  • This method allows mild reaction conditions and good yields, often performed in dichloromethane at room temperature with stirring for several hours.

Experimental Data and Reaction Parameters

The following table summarizes typical reaction conditions and yields reported for the preparation of methyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate or closely related derivatives:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Esterification with methyl iodide 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid, MeI, K2CO3 DMF or DCM Room temp or reflux 15-24 hours 70-85
Amination at 7-position 7-Halo-2-oxo-2H-chromene-3-carboxylate, dimethylamine Ethanol or DMF Reflux 12-24 hours 65-80
Coupling agent-mediated esterification 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid, EDCI, DMAP, MeOH DCM Room temperature 5 hours 75-90

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the methyl ester group and the dimethylamino substituent, with characteristic chemical shifts in CDCl3 or DMSO-d6 solvents.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with this compound.
  • Infrared Spectroscopy (IR): IR spectra show ester carbonyl stretching around 1730 cm^-1 and amine-related bands confirming substitution.
  • X-ray Crystallography: Single-crystal X-ray diffraction studies validate the molecular structure and purity of the compound when recrystallized from acetone or ethanol.

Comparative Analysis of Preparation Methods

Aspect Esterification with Alkyl Halides Amination of Halo-precursors Coupling Agent Method
Reaction Conditions Mild to moderate heating, base needed Requires halo precursor, reflux Mild, room temperature
Reaction Time Longer (15-24 h) Moderate (12-24 h) Shorter (around 5 h)
Yield Moderate to good (70-85%) Moderate (65-80%) Generally higher (75-90%)
Purity Good, requires purification Good, requires purification High, often cleaner reaction
Scalability Good Moderate Good
Environmental Impact Uses halides and bases, moderate waste Uses halides, moderate waste Uses carbodiimides, some waste

Preparation of this compound is well-established through esterification of the corresponding carboxylic acid derivative, either via alkyl halide alkylation or carbodiimide-mediated coupling with methanol. Introduction of the dimethylamino group is efficiently achieved by nucleophilic substitution on halo-substituted chromene precursors.

Among the methods, the use of coupling agents such as EDCI with DMAP offers a mild, efficient, and high-yielding route to the methyl ester, minimizing side reactions and facilitating purification. Analytical data including NMR, MS, IR, and X-ray crystallography consistently confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes structural differences and molecular properties of methyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate and analogous coumarin derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 7-(Dimethylamino), methyl ester C₁₃H₁₃NO₄ 247.25 (calc) BChE inhibitor intermediate
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 7-(Diethylamino), methyl ester C₁₅H₁₇NO₄ 275.30 Enhanced lipophilicity, fluorescence
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-Hydroxy, methyl ester C₁₁H₈O₅ 220.18 (calc) Hydrogen bonding, reactivity
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid 7-(Ethylamino), 6-methyl, carboxylic acid C₁₃H₁₃NO₄ 247.25 (calc) Potential anti-diabetic activity
Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 7-(Diethylamino), allyl ester C₁₇H₁₉NO₄ 301.34 Crystalline stability, C—H⋯O interactions
7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide 7-(Diethylamino), carboxamide C₂₁H₂₂N₂O₃ 350.41 Hydrogen bonding, altered polarity

Key Observations :

  • Amino Substituents: The dimethylamino and diethylamino groups at the 7-position influence electronic properties.
  • Ester vs. Carboxylic Acid: Methyl/allyl esters improve solubility in organic solvents, whereas carboxylic acid derivatives (e.g., 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid) exhibit higher polarity and hydrogen-bonding capacity .
  • Crystal Packing : Allyl esters form stable crystalline structures via C—H⋯O interactions, as shown in X-ray diffraction studies .

Spectral and Physical Properties

  • NMR Spectroscopy: The ¹H NMR spectrum of methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate shows characteristic δ 3.47 ppm (q, 4H, diethylamino) and δ 1.25 ppm (t, 6H, CH₃) . Allyl esters exhibit δ 5.8–6.0 ppm (allyl protons) and δ 7.53 ppm (aromatic protons) .
  • Molecular Weight and Solubility: Diethylamino derivatives (e.g., molecular weight 275.30) are less polar than hydroxy-substituted analogs, favoring solubility in dichloromethane and chloroform .

Structural and Crystallographic Insights

X-ray studies of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate reveal planar chromene cores with substituents rotated out of plane, forming hydrogen-bonded chains along the b-axis . This contrasts with carboxamide derivatives, where N—H⋯O bonds dominate crystal packing .

Biological Activity

Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and findings from various studies.

  • Molecular Formula : C₁₅H₁₅N₁O₄
  • Molecular Weight : Approximately 273.29 g/mol
  • Structure : The compound features a chromene structure, which is characteristic of coumarins.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus pneumoniae12.40 µg/mL
Pseudomonas aeruginosaModerate Activity
Bacillus subtilisModerate Activity
Candida albicans0.067 µmol/mL (strong activity)
Candida tropicalis0.067 µmol/mL (strong activity)

These findings suggest that the compound has potent activity against certain pathogens, particularly Candida species, which are often resistant to conventional antifungal treatments .

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, likely due to its ability to inhibit key inflammatory mediators. Research indicates that it can reduce the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

Anticancer Potential

This compound has demonstrated anticancer properties in vitro. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with various biological macromolecules:

  • Binding Interactions : Studies using fluorescence spectroscopy have shown that this compound binds effectively to proteins and nucleic acids, suggesting potential therapeutic applications.
  • Enzyme Inhibition : It has been identified as an inhibitor of phospholipase A2 with an IC50 value of 3.1 ± 0.06 nmol, indicating strong inhibitory potential against this enzyme involved in inflammatory responses .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi, confirming its strong inhibitory effects against Staphylococcus pneumoniae and Candida species .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema and levels of inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for Methyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via a Pechmann condensation or Knoevenagel reaction. A common method involves refluxing 4-(dimethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol, catalyzed by piperidine. For example, analogous protocols for diethylamino derivatives achieved yields >80% after purification by column chromatography (chloroform eluent) . Key steps include:

  • Reagent ratios : 1:1 molar ratio of aldehyde to malonate.
  • Catalyst : Piperidine (2–5 mol%) accelerates cyclization.
  • Workup : Solvent removal under reduced pressure followed by silica gel chromatography.

Q. How is NMR spectroscopy utilized to confirm structural integrity?

1H NMR and 13C NMR are critical for verifying substituent positions and esterification. For example:

  • 1H NMR : The dimethylamino group (-N(CH3)2) appears as a singlet at δ ~3.0 ppm (6H). Aromatic protons resonate as doublets (δ 6.4–7.4 ppm), with coupling constants confirming substitution patterns .
  • 13C NMR : The carbonyl carbon (C=O) of the ester group appears at δ ~164 ppm, while the lactone C=O resonates at δ ~160 ppm . Discrepancies in peak splitting or shifts may indicate incomplete esterification or byproducts.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX refinement (e.g., SHELXL) is used to resolve bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Polymorph identification : Compare experimental and calculated powder XRD patterns to confirm phase purity .
  • Supramolecular features : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain solubility or stability trends .
  • Discrepancy resolution : Use Olex2 or Mercury software to refine disordered regions and validate against CSD database entries .

Q. What strategies optimize synthetic yields of ester derivatives?

Yield optimization involves:

  • Catalyst screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster cyclization.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 80°C, 30 min) .
  • Purification : Recrystallization from acetone/hexane mixtures improves purity to >98% .

Q. How do substituents influence biological interactions?

Substituent position and electronic properties modulate bioactivity. Comparative studies of analogs reveal:

Substituent (Position)Biological ActivityKey InteractionReference
Methoxy (C7)AntioxidantROS scavenging
Dimethylamino (C7)Fluorescent probeDNA intercalation
Hydroxy (C4)AnticancerTopoisomerase inhibition
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or DNA .

Q. How are spectral inconsistencies addressed in derivative characterization?

Contradictions in HRMS or NMR data require:

  • Isotopic pattern analysis : Confirm molecular ion ([M+H]+) matches theoretical m/z (e.g., Δ < 2 ppm) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Elemental analysis : Validate C/H/N ratios (deviation <0.4%) to rule out impurities .

Methodological Considerations

  • Crystallization : Slow evaporation from acetone yields diffraction-quality crystals for SC-XRD .
  • Bioactivity assays : Use fluorescence quenching assays to study interactions with biomacromolecules (e.g., BSA) .
  • Computational validation : Compare DFT-calculated IR spectra with experimental data to confirm tautomeric forms .

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